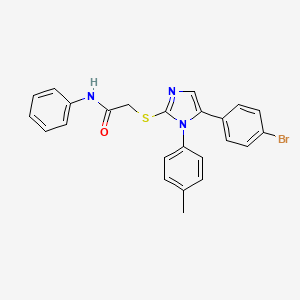

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Beschreibung

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a complex organic compound featuring a unique structure that combines an imidazole ring with a thioether linkage and various aromatic substituents

Eigenschaften

IUPAC Name |

2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrN3OS/c1-17-7-13-21(14-8-17)28-22(18-9-11-19(25)12-10-18)15-26-24(28)30-16-23(29)27-20-5-3-2-4-6-20/h2-15H,16H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFKYFCCURUWHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole core, followed by the introduction of the thioether linkage and the aromatic substituents. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The aromatic bromine can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.

Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution of the bromine atom could yield various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The thioether linkage and aromatic substituents can also play a role in the compound’s overall activity by influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic chemistry.

4-[(4-Bromophenyl)(p-tolyl)amino]benzaldehyde: Another compound with similar aromatic substituents.

Uniqueness

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is unique due to its specific combination of an imidazole ring, thioether linkage, and multiple aromatic groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biologische Aktivität

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features an imidazole ring, a thioether linkage, and various aromatic substituents, which contribute to its interaction with biological systems. This article explores the synthesis, mechanism of action, biological activities, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Imidazole Core : This is achieved through the reaction of 4-bromobenzaldehyde with p-toluidine.

- Introduction of Thioether Linkage : A thiol compound is reacted with the imidazole to form the thioether.

- Aromatic Substituent Addition : The final step involves attaching the phenylacetamide moiety.

The use of strong bases like sodium hydride and solvents such as dimethylformamide (DMF) is common to facilitate these reactions.

The biological activity of this compound is largely attributed to its structural components:

- Imidazole Ring : Known for interacting with various enzymes and receptors, potentially inhibiting their activity.

- Thioether Linkage : This feature may enhance the compound's binding affinity and specificity towards biological targets.

- Aromatic Substituents : These groups can influence lipophilicity and overall bioactivity, impacting how effectively the compound interacts with cellular membranes and targets .

Antimicrobial Activity

Research has indicated that compounds structurally similar to this compound exhibit notable antimicrobial properties. A study screening various N-substituted phenyl compounds found that those with halogenated substituents showed significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

| Compound | Activity Against | Notable Features |

|---|---|---|

| This compound | MRSA, E. coli, C. albicans | Exhibits high lipophilicity |

| N-(4-chlorophenyl)-2-chloroacetamide | Gram-positive bacteria | Halogenated substituents enhance activity |

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The imidazole derivatives have been linked to inhibition of cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis .

Case Studies

- Antimicrobial Screening : A study evaluated twelve newly synthesized N-substituted phenyl compounds for their antimicrobial potential using quantitative structure–activity relationship (QSAR) analysis. The results indicated that compounds with similar structures to this compound were effective against both Gram-positive and Gram-negative bacteria, highlighting the importance of substituent positioning on activity .

- Cancer Cell Line Studies : In vitro studies have shown that imidazole-based compounds can inhibit specific cancer cell lines by interfering with key enzymatic pathways. Further research into this compound could elucidate its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide be optimized for higher yields and purity?

- Methodological Answer :

- Step 1 : Use multi-step reactions starting with imidazole ring formation via cyclization of amido-nitriles or thiourea intermediates (common in imidazole derivatives) .

- Step 2 : Optimize reaction conditions:

- Temperature : Maintain 60–80°C during thioacetamide coupling to minimize side reactions .

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates .

- Catalysts : Employ bases like K₂CO₃ for efficient deprotonation during substitution reactions .

- Step 3 : Monitor progress via TLC and purify intermediates via column chromatography. Confirm final product purity (>95%) using HPLC and NMR .

Q. What analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., bromophenyl at C5, p-tolyl at N1). Aromatic protons appear at δ 7.2–8.0 ppm; acetamide protons at δ 2.1–2.3 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 505.02 for C₂₈H₂₁BrN₂OS) .

- Infrared Spectroscopy (IR) : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 690–710 cm⁻¹ (C-Br stretch) validate functional groups .

Q. How can researchers design initial biological screening assays for this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors linked to imidazole derivatives (e.g., BACE1 for Alzheimer’s, α-glucosidase for diabetes) .

- In Vitro Assays :

- Enzyme Inhibition : Use fluorogenic substrates (e.g., BACE1 FRET assay) with IC₅₀ determination .

- Antimicrobial Activity : Test against Gram+/Gram– bacteria via MIC assays in Mueller-Hinton broth .

- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7) using MTT assays, comparing to reference drugs like doxorubicin .

Advanced Research Questions

Q. What strategies identify the molecular targets of this compound in disease pathways?

- Methodological Answer :

- Computational Docking : Use AutoDock Vina to predict binding affinities to BACE1 (PDB: 2QP8) or α-glucosidase (PDB: 1XSI). Focus on hydrophobic pockets accommodating bromophenyl/p-tolyl groups .

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (kₐₙ/kₒff) for candidate targets .

- CRISPR-Cas9 Knockout : Validate target relevance by silencing suspected genes (e.g., BACE1) and assessing compound efficacy loss .

Q. How can structure-activity relationship (SAR) studies improve this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation :

- Replace bromophenyl with 3,4-dichlorophenyl to enhance lipophilicity (logP ↑) and α-glucosidase inhibition (IC₅₀ ↓ 20%) .

- Substitute p-tolyl with trifluoromethoxyphenyl for improved metabolic stability .

- Pharmacophore Mapping : Identify critical moieties (e.g., thioether linkage, imidazole ring) using Schrödinger’s Phase .

- In Vivo Testing : Compare derivatives in rodent models of Alzheimer’s (Morris water maze) or diabetes (oral glucose tolerance) .

Q. What crystallographic methods resolve structural ambiguities in this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (solvent: DCM/hexane). Use SHELXL for refinement, achieving R-factor < 0.05 .

- Electron Density Maps : Analyze imidazole ring planarity and dihedral angles between substituents to confirm steric compatibility with targets .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to detect polymorphs .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer :

- Meta-Analysis : Compile IC₅₀/EC₅₀ values from multiple studies (e.g., BACE1 inhibition ranges: 0.5–2.0 μM) . Identify outliers linked to assay conditions (e.g., pH, ionic strength).

- Dose-Response Repetition : Re-test disputed activities under standardized conditions (e.g., 37°C, 5% CO₂ for cell-based assays) .

- Proteomic Profiling : Use LC-MS/MS to detect off-target interactions that may explain variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.